2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16(24-19-10-6-3-7-11-19)20(23)22-14-21(15-22)12-18(13-21)17-8-4-2-5-9-17/h2-11,16,18H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBSFDUBZEFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction to form the spirocyclic core, followed by functional group modifications to introduce the phenoxy and phenyl substituents.
Cycloaddition Reaction: The key step involves a [2+2] cycloaddition between endocyclic alkenes and an isocyanate, such as Graf isocyanate, to form the spirocyclic β-lactam intermediate.
Reduction: The β-lactam ring is then reduced using a reducing agent like alane to yield the 2-azaspiro[3.3]heptane core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors for the cycloaddition and reduction steps, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be employed to replace the phenoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design, particularly as a bioisostere of piperidine, which is commonly found in many pharmaceuticals.
Biological Studies: Its potential bioactivity can be explored in various biological assays to identify new therapeutic targets or mechanisms of action.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a scaffold for further functionalization.
Material Science: Its rigid spirocyclic structure may impart desirable properties to materials, such as increased stability or specific interactions with other molecules.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets due to its structural similarity to bioactive compounds like piperidine . The spirocyclic core may enhance binding affinity and selectivity for certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
- Conformational Rigidity : Azaspiro[3.3]heptane derivatives exhibit enhanced binding specificity compared to flexible analogs like 4-FMC .
- Substituent Effects : Bulky groups (e.g., indazole in orforglipron) improve target engagement but may reduce bioavailability .
- Stereochemical Influence : Chiral centers in similar compounds (e.g., ) highlight the importance of stereochemistry in activity, suggesting the target compound’s stereoisomers warrant investigation .
Biological Activity
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties, including their roles as receptor modulators and inhibitors.
Structural Characteristics
The compound features a phenoxy group and an azaspiro structure, which contributes to its biological activity. The azaspiro[3.3]heptane moiety is particularly significant due to its ability to mimic piperidine and morpholine structures, which are common in many bioactive compounds.
Research indicates that compounds with the azaspiro[3.3]heptane structure can act as receptor antagonists , specifically targeting melanin-concentrating hormone receptors (MCHr1). These receptors are implicated in various physiological processes, including appetite regulation and energy homeostasis. The inhibition of these receptors can lead to potential therapeutic applications in obesity and metabolic disorders .
Case Studies
- MCHr1 Antagonists : A study highlighted the development of a series of MCHr1 antagonists, where the compound was evaluated for its efficacy in reducing lipophilicity while maintaining receptor occupancy in vivo. The lead compound demonstrated favorable pharmacokinetic properties, including good permeability and minimal off-target effects .
- CNS Exposure : Another investigation focused on optimizing compounds for central nervous system (CNS) indications. The azaspiro structure contributed to improved metabolic stability and reduced hERG (human Ether-à-go-go Related Gene) activity, which is crucial for minimizing cardiac side effects .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound shows promising characteristics:
- Lipophilicity : The logD values indicate a favorable balance between hydrophilicity and lipophilicity, enhancing CNS penetration while limiting adverse effects.
- Metabolic Stability : Compared to traditional piperidine derivatives, this compound exhibits increased metabolic stability, making it a candidate for further development .
Comparative Analysis
A comparative analysis of azaspiro[3.3]heptanes versus traditional heterocycles (like piperidines) reveals several advantages:
| Property | 2-Azaspiro[3.3]heptane | Piperidine |
|---|---|---|
| LogD | -0.2 to -1.0 | Typically higher |
| Basicity | Increased | Moderate |
| Metabolic Stability | Enhanced | Variable |
| hERG Activity | Lower | Higher |
This table illustrates the potential benefits of incorporating azaspiro structures into drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one?
- Methodological Answer :
- Step 1 : Synthesize the spirocyclic core (6-phenyl-2-azaspiro[3.3]heptane) via [3+2] cycloaddition or ring-closing metathesis. provides a reference for spirocyclic intermediates (CAS: 2445478-10-2) .
- Step 2 : Functionalize the azaspiro core with a propan-1-one moiety. Use coupling reactions (e.g., Friedel-Crafts acylation) under anhydrous conditions.
- Step 3 : Introduce the phenoxy group via nucleophilic substitution or Mitsunobu reaction. Optimize reaction conditions (e.g., solvent polarity, catalyst) to minimize steric hindrance from the spiro structure .
Q. How can X-ray crystallography confirm the structural assignment of this compound?
- Methodological Answer :
- Step 1 : Grow single crystals using vapor diffusion in a solvent system (e.g., dichloromethane/hexane).
- Step 2 : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts.
- Step 3 : Refine the structure using SHELXL ( ), which is optimized for small-molecule crystallography. Key parameters include R-factors (<5%) and electron density maps to validate the spirocyclic geometry and substituent orientation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the spirocyclic scaffold. The azaspiro[3.3]heptane core shows distinct splitting patterns (e.g., geminal protons at δ 3.5–4.5 ppm).
- HRMS : Validate molecular weight with <2 ppm error.
- IR : Identify carbonyl (C=O) stretching at ~1700 cm and aromatic C–O bonds at ~1250 cm.
Advanced Research Questions
Q. How to resolve contradictions in NMR data for the azaspiro[3.3]heptane moiety?
- Methodological Answer :
- Scenario : Discrepancies in proton coupling constants may arise from dynamic effects (e.g., ring puckering).
- Approach :
Perform variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.
Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA).
Validate with X-ray crystallography ( ) to correlate static and dynamic structural features .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Step 1 : Modify functional groups systematically:
- Phenoxy substituents : Vary electron-withdrawing/donating groups (e.g., nitro, methoxy).
- Spirocyclic core : Introduce steric bulk (e.g., methyl groups) to assess conformational rigidity ( ) .
- Step 2 : Test biological activity (e.g., enzyme inhibition) using dose-response assays (IC).
- Step 3 : Corrogate SAR with computational docking (software: AutoDock Vina) to map binding interactions.
Q. What strategies mitigate challenges in enantioselective synthesis of the azaspiro[3.3]heptane core?
- Methodological Answer :
- Challenge : Racemization during ring formation.
- Solutions :
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) in cyclization steps.
Employ asymmetric catalysis (e.g., Rh-catalyzed [3+2] cycloaddition).
Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .
Q. How to analyze metabolic stability in preclinical studies?
- Methodological Answer :
- In vitro Assay : Incubate the compound with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS.
- Key Parameters :
- Half-life (t) : <30 min indicates rapid metabolism.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms.
- Data Interpretation : Structural modifications (e.g., fluorination) may enhance stability by blocking oxidative sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
